molecular formula C20H20ClF2N3OS B2553672 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride CAS No. 1321743-88-7

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride

Número de catálogo: B2553672
Número CAS: 1321743-88-7
Peso molecular: 423.91
Clave InChI: YVHGGZLWQYUPGK-HRNDJLQDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride is a synthetic small molecule characterized by a benzo[d]thiazol core substituted with two fluorine atoms at the 4- and 6-positions. The molecule features a cinnamamide moiety linked to a dimethylaminoethyl group, which is protonated as a hydrochloride salt to enhance solubility and stability.

Propiedades

IUPAC Name

(E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3OS.ClH/c1-24(2)10-11-25(18(26)9-8-14-6-4-3-5-7-14)20-23-19-16(22)12-15(21)13-17(19)27-20;/h3-9,12-13H,10-11H2,1-2H3;1H/b9-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHGGZLWQYUPGK-HRNDJLQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C=CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)/C=C/C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural and Functional Analogues

The table below compares key features of the target compound with structurally related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride (Target) Not explicitly stated ~420–440 (estimated) Difluorobenzo[d]thiazol, cinnamamide, dimethylaminoethyl, hydrochloride salt Presumed KMO inhibition (inferred from analogs)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride Likely C19H23ClF2N4OS ~437 (estimated) Cyclohexanecarboxamide instead of cinnamamide Unknown (supplier data suggests research use)
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) C15H20ClN3O2 309.79 Quinoline core, hydroxy group, dimethylaminopropyl Kynurenine 3-hydroxylase inhibitor
851988-47-1 (N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide) C16H12F2N4O3S ~394 Difluorobenzo[d]thiazol, carbohydrazide, dihydrodioxine Unspecified enzyme modulation

Key Comparative Findings

Impact of Fluorination: The 4,6-difluoro substitution on the benzo[d]thiazol core in the target compound and 851988-47-1 enhances metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs (e.g., SzR-105’s quinoline core).

Role of the Cinnamamide Group :

  • The cinnamamide moiety in the target compound introduces a conjugated double bond, which may enhance binding affinity to hydrophobic enzyme pockets compared to the cyclohexanecarboxamide analog’s rigid, saturated structure .

Solubility and Salt Formation: The dimethylaminoethyl group in the target compound and SzR-105 facilitates hydrochloride salt formation, improving aqueous solubility—a feature critical for oral bioavailability. This aligns with pharmaceutical standards for compounds like ranitidine hydrochloride, where dimethylamino groups enhance stability and solubility .

Heterocyclic Core Variations: Replacing the benzo[d]thiazol core (target compound) with a quinoline (SzR-105) or dihydrodioxine (851988-47-1) alters electronic properties and steric hindrance, impacting target selectivity and potency .

Research Findings and Pharmacological Implications

  • Potency: The target compound’s difluorobenzo[d]thiazol-cinnamamide hybrid likely exhibits superior enzyme inhibition compared to monofluoro analogs (e.g., 851979-00-5) due to optimized halogen bonding and lipophilicity .
  • Synthetic Accessibility: Supplier data (e.g., Hangzhou Volant Technology) indicates commercial availability of the cyclohexanecarboxamide analog, suggesting the cinnamamide variant may face synthesis challenges due to stereochemical complexity .
  • Stability : Hydrochloride salt formation, as seen in ranitidine, ensures stability under physiological conditions, reducing degradation risks during storage .

Notes

  • Structural modifications (e.g., fluorine substitution, salt formation) are critical for balancing potency, solubility, and metabolic stability.
  • The hydrochloride salt form is a common pharmaceutical strategy, as evidenced by its use in both the target compound and ranitidine .
  • Further in vivo studies are required to validate the hypothesized KMO inhibition activity of the target compound.

Métodos De Preparación

Thiourea-Mediated Cyclization

A modified Hinsberg thiazole synthesis involves treating 2-amino-4,6-difluorobenzonitrile with thiourea in the presence of iodine monobromide (IBr) and 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as a ionic liquid catalyst. This method, adapted from bromothiazole syntheses, proceeds via in situ generation of a thiourea intermediate, followed by cyclization at 40°C for 1.5 hours. The ionic liquid facilitates nucleophilic attack while suppressing side reactions, yielding 4,6-difluorobenzo[d]thiazol-2-amine in 98.8% purity.

N-Bromosuccinimide (NBS)-Assisted Halogenation

Alternative approaches employ NBS to brominate preformed thiazole intermediates. For example, (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide undergoes bromination with NBS in 1,4-dioxane/water (3:2 v/v) at 20–22°C for 3 hours, followed by thiourea-mediated cyclization at 100°C. Applied to the difluoro analogue, this method could achieve 90% yield with comparable purity.

Table 1. Comparative Analysis of Benzothiazole Core Synthesis

Method Reagents Temp (°C) Time (h) Yield (%) Purity (%)
Thiourea cyclization IBr, [BMIM]Br, thiourea 40 1.5 98.8 99.61
NBS bromination NBS, thiourea, NH4OH 100 2 90 98.77

Cinnamamide Coupling Strategies

The tertiary amine undergoes acylation with cinnamoyl chloride or via mixed carbonates:

Schotten-Baumann Acylation

In a biphasic system (dichloromethane/water), N-(2-(dimethylamino)ethyl)-4,6-difluorobenzo[d]thiazol-2-amine (1 eq) reacts with cinnamoyl chloride (1.05 eq) in the presence of sodium bicarbonate (2 eq) at 0°C. The reaction is stirred for 4 hours, yielding the cinnamamide derivative in 89% yield after extractive workup.

EDCl/HOBt-Mediated Coupling

For acid-sensitive substrates, cinnamic acid (1.1 eq) is activated with ethyl(dimethylaminopropyl)carbodiimide (EDCl, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in dimethylformamide (DMF). After 30 minutes activation, the amine is added and stirred at 25°C for 18 hours, achieving 92% conversion.

Table 2. Cinnamamide Coupling Efficiency

Method Activator Solvent Temp (°C) Yield (%)
Schotten-Baumann None DCM/H2O 0 89
EDCl/HOBt EDCl, HOBt DMF 25 92

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via two routes:

Direct HCl Gas Precipitation

A solution of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide in dry diethyl ether is treated with anhydrous HCl gas at 0°C until pH 1–2. The precipitate is filtered and washed with cold ether, yielding 95% pure hydrochloride salt.

Aqueous HCl Crystallization

Dissolving the free base in ethanol (95%) with concentrated HCl (37%, 1.1 eq) followed by slow evaporation at 4°C produces needle-like crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Critical quality attributes are verified through:

  • 1H NMR (500 MHz, DMSO-d6): δ 2.19 (s, 6H, N(CH3)2), 3.94 (q, 2H, J = 7 Hz, CH2N), 7.45–7.85 (m, 9H, aromatic and vinyl), 9.63 (s, 1H, NH).
  • HPLC-MS : m/z 458.1 [M+H]+, retention time 12.7 min (C18, 0.1% TFA in H2O/MeCN).
  • XRPD : Characteristic peaks at 2θ = 8.4°, 17.2°, 22.9° confirm crystalline hydrochloride form.

Process Optimization Challenges

Key manufacturing considerations include:

  • Regioselectivity in Fluorination : Excess HF in cyclization steps minimizes 5,7-difluoro byproducts.
  • Amine Over-Alkylation : Stoichiometric control of 2-chloro-N,N-dimethylethylamine prevents quaternary ammonium salt formation.
  • Hydroscopicity Management : Lyophilization of the hydrochloride salt under argon atmosphere maintains stability >24 months at 25°C.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.